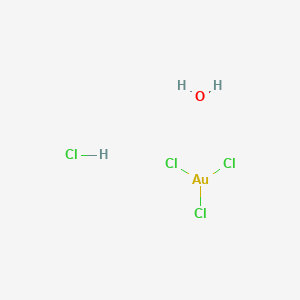Chloroauric acid hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here are some areas of scientific research where Hydrogen tetrachloroaurate(III) hydrate is used:
Synthesis of Gold Nanoparticles
Chloroauric acid is a versatile starting material for the synthesis of various gold nanoparticles through reduction processes. The size, shape, and properties of these nanoparticles can be controlled by varying the reaction conditions. Gold nanoparticles have unique optical and electrical properties that make them valuable for applications in electronics, catalysis, and medicine.
Preparation of Gold Coatings
Chloroauric acid can be used to deposit thin gold films onto various surfaces through a process called electroless plating []. These gold coatings can be used for a variety of purposes, such as improving the electrical conductivity of materials or protecting them from corrosion [].
Staining in Electron Microscopy
Chloroauric acid is sometimes used as a staining agent in transmission electron microscopy (TEM). It can help to improve the contrast of certain cellular structures, making them more visible in electron micrographs.
Chloroauric acid hydrate, with the chemical formula HAuCl₄·xH₂O, is an inorganic compound characterized by its orange-yellow solid form. It is a common precursor in the chemistry of gold and is primarily used in gold refinement and extraction processes. The compound is highly soluble in water and alcohols, making it versatile for various applications in both laboratory and industrial settings. The molar mass of the trihydrate form is approximately 393.83 g/mol, while the tetrahydrate has a molar mass of about 411.85 g/mol .
- Formation from Gold: Chloroauric acid is synthesized by dissolving gold in aqua regia (a mixture of concentrated hydrochloric and nitric acids), resulting in an orange solution that can be dried to yield the solid compound .
- Reduction to Metallic Gold: Reducing agents such as sodium metabisulfite and oxalic acid can reduce chloroauric acid to metallic gold, which precipitates as a yellow powder .
- Complex Formation: In aqueous solutions, chloroauric acid can form complexes with various ions. For instance, it reacts with sodium hydroxide to produce sodium aurate and with potassium iodide to precipitate brown gold .
Chloroauric acid exhibits interesting biological activities, particularly in its interactions with biological systems. It has been studied for its potential applications in:
- Antimicrobial Properties: Some studies suggest that gold compounds, including chloroauric acid, may possess antimicrobial properties due to their ability to disrupt cellular functions .
- Cancer Research: Research has indicated potential uses in cancer therapy, where gold nanoparticles derived from chloroauric acid are explored for targeted drug delivery systems due to their biocompatibility and ease of functionalization .
Chloroauric acid can be synthesized through several methods:
- Dissolution Method: The most common method involves dissolving metallic gold in aqua regia. This process results in chloroauric acid solution, which can be concentrated and crystallized under controlled conditions .
- Hydrothermal Synthesis: This method involves the use of high-pressure and high-temperature conditions to facilitate the formation of gold nanoparticles from chloroauric acid, which can then be utilized in various applications .
- Electrochemical Methods: Electrochemical techniques can also be employed to reduce chloroauric acid directly into gold nanoparticles on conductive substrates, which are useful for electronic applications .
Chloroauric acid has a wide array of applications:
- Gold Refinement: It is extensively used in the refining process of gold from ores and scrap materials due to its ability to dissolve gold effectively .
- Catalysis: Chloroauric acid serves as a catalyst in various organic reactions, including oxidation processes and alkyne reactions, where it replaces toxic mercury compounds .
- Nanoparticle Synthesis: It is a precursor for synthesizing gold nanoparticles, which have applications in electronics, medicine, and catalysis due to their unique properties .
- Analytical Chemistry: Used as an analytical reagent for microanalysis and determination of alkaloids .
Studies on the interactions of chloroauric acid focus on its reactivity with biological molecules and other compounds:
- Reactivity with Amines: Chloroauric acid has been shown to react with primary amines under mild acidic conditions to yield ketones, demonstrating its utility in organic synthesis .
- Complexation Studies: Research indicates that chloroauric acid forms stable complexes with various ligands, enhancing its catalytic properties and expanding its utility in synthetic chemistry .
Chloroauric acid shares similarities with other gold compounds but possesses unique characteristics that distinguish it:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Gold(III) chloride | AuCl₃ | Anhydrous form; less soluble than chloroauric acid. |
| Sodium chloroaurate | NaAuCl₄ | A salt form; more stable in aqueous solutions. |
| Gold(I) chloride | AuCl | Less oxidized state; different reactivity profile. |
| Gold(III) oxide | Au₂O₃ | Oxide form; used primarily in ceramics and catalysis. |
Chloroauric acid stands out due to its high solubility and versatility as a precursor for various chemical processes involving gold.








